

# Spectroscopic Data of 1H-Indazol-6-amine: A Technical Guide

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## Compound of Interest

Compound Name: 1H-Indazol-6-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indazol-6-amine**, a key heterocyclic amine of interest in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Here, we present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1H-Indazol-6-amine**.

### $^1\text{H}$ NMR Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1H-Indazol-6-amine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not publicly available				

Note: Specific experimental  $^1\text{H}$  NMR data for **1H-Indazol-6-amine** is not readily available in the public domain. This table serves as a template for data presentation.

## $^{13}\text{C}$ NMR Data

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **1H-Indazol-6-amine**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not publicly available	

Note: Specific experimental  $^{13}\text{C}$  NMR data for **1H-Indazol-6-amine** is not readily available in the public domain. This table serves as a template for data presentation.

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **1H-Indazol-6-amine** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).

Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300 instrument.[\[1\]](#)

### $^1\text{H}$ NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence is used.
- Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.
- Spectral Width: A spectral width of approximately 12-16 ppm is used.

### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.

- Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay: A relaxation delay of 2-10 seconds is used.
- Spectral Width: A spectral width of approximately 200-250 ppm is typical.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

### IR Data

Table 3: IR Spectroscopic Data for **1H-Indazol-6-amine**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not publicly available		

Note: A detailed list of IR absorption peaks for **1H-Indazol-6-amine** is not readily available in the public domain. This table is a template for presenting such data.

## Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of finely ground **1H-Indazol-6-amine** is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric  $\text{CO}_2$  and water vapor.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

### GC-MS Data

Table 4: GC-MS Spectroscopic Data for **1H-Indazol-6-amine**

m/z	Relative Intensity (%)	Assignment
133	High	$[\text{M}]^+$ (Molecular Ion)
105	Moderate	$[\text{M} - \text{N}_2]^+$
104	Moderate	$[\text{M} - \text{N}_2\text{H}]^+$

Note: This data is based on typical fragmentation patterns for indazole derivatives. The relative intensities are qualitative.

### LC-MS Data

Table 5: LC-MS Spectroscopic Data for **1H-Indazol-6-amine**

m/z	Relative Intensity (%)	Assignment
134.0712	100	$[\text{M}+\text{H}]^+$
117.0449	Low	Fragment Ion
107.0607	Low	Fragment Ion

Note: This data is based on available LC-MS information for **1H-Indazol-6-amine**.[\[1\]](#)

## Experimental Protocol for Mass Spectrometry

### Gas Chromatography-Mass Spectrometry (GC-MS):

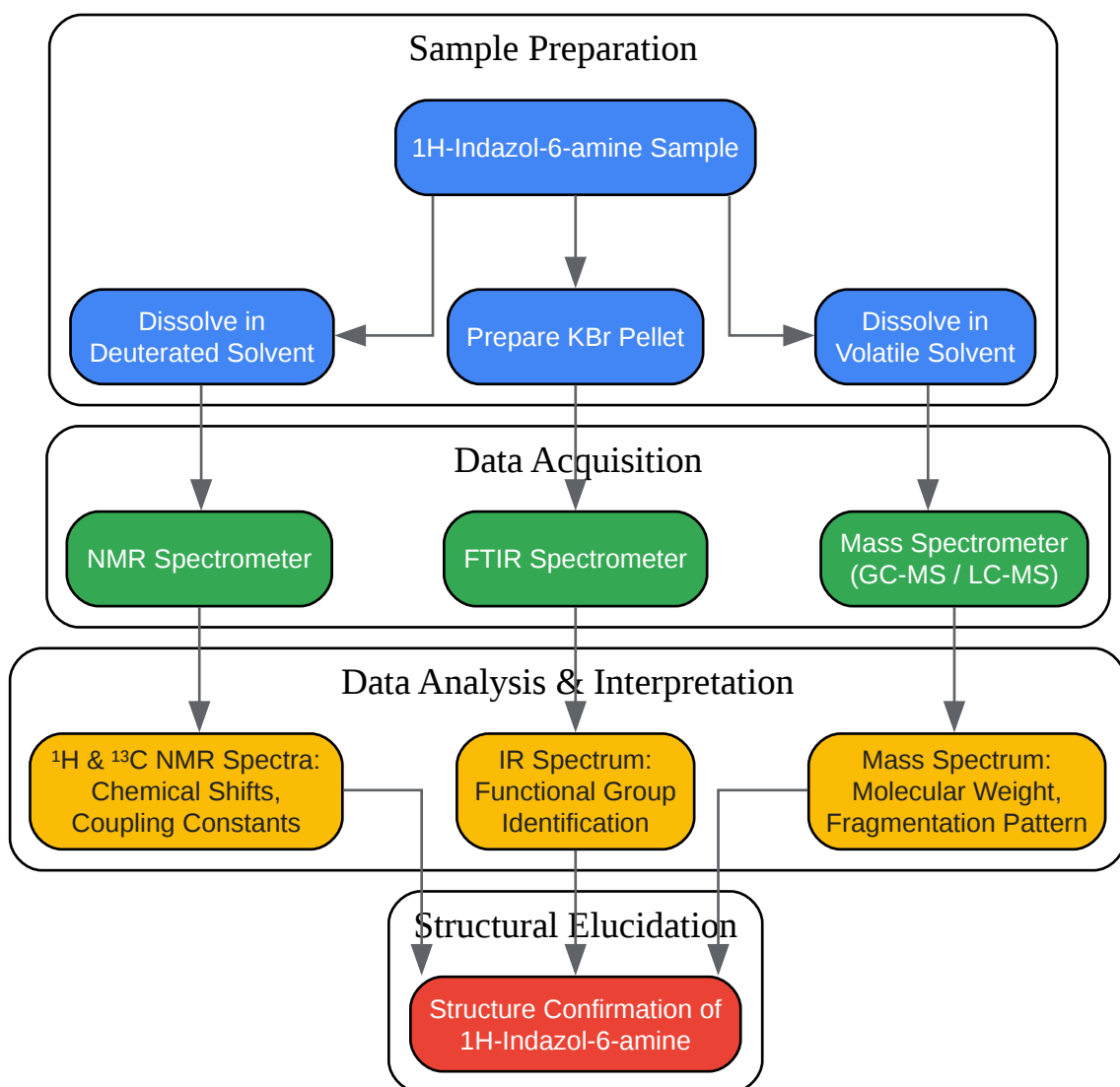
- **Sample Preparation:** A dilute solution of **1H-Indazol-6-amine** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
- **GC Conditions:** A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities.
- **MS Conditions:** The mass spectrometer is operated in EI mode, and mass spectra are recorded over a mass range of  $m/z$  50-500.

### Liquid Chromatography-Mass Spectrometry (LC-MS):

- **Sample Preparation:** A dilute solution of **1H-Indazol-6-amine** is prepared in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization).
- **Instrumentation:** A liquid chromatograph is coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **LC Conditions:** A reverse-phase C18 column is typically used for separation with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid).
- **MS Conditions:** The mass spectrometer is operated in positive ESI mode, and mass spectra are acquired in full scan mode.

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1H-Indazol-6-amine**.



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Caption: General workflow for the spectroscopic analysis of **1H-Indazol-6-amine**.

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## References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]
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